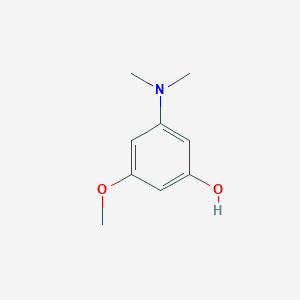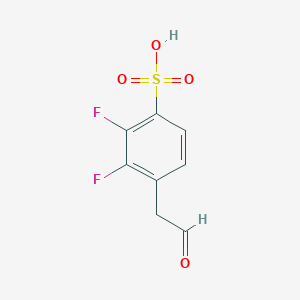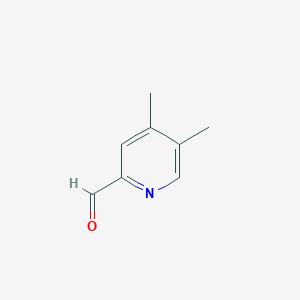
4,5-Dimethylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5-dimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- The formation of the Vilsmeier reagent by reacting DMF with POCl3.
- The Vilsmeier reagent then reacts with 4,5-dimethylpyridine to introduce the formyl group at the 2 position, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at the 4 and 5 positions can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 4,5-Dimethylpyridine-2-carboxylic acid.
Reduction: 4,5-Dimethylpyridine-2-methanol.
Substitution: 4,5-Dimethyl-2-bromopyridine (for halogenation).
Aplicaciones Científicas De Investigación
4,5-Dimethylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine (Lutidine): Similar structure but with methyl groups at the 2 and 6 positions.
4-Methylpyridine-2-carbaldehyde: Similar structure but with only one methyl group at the 4 position.
2,4,6-Trimethylpyridine (Collidine): Similar structure with three methyl groups at the 2, 4, and 6 positions.
Uniqueness: 4,5-Dimethylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methyl groups and an aldehyde group in specific positions allows for unique substitution patterns and reactivity profiles compared to other pyridine derivatives.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
4,5-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)9-4-7(6)2/h3-5H,1-2H3 |
Clave InChI |
CRKMIPWNDDPKJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
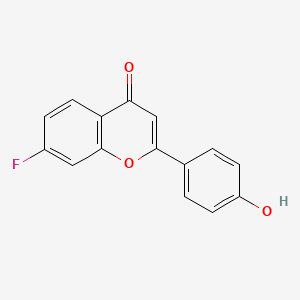
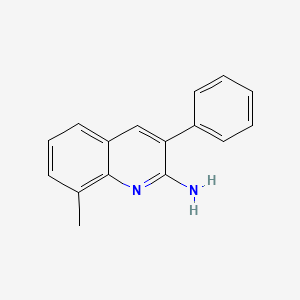
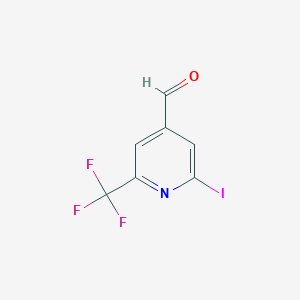
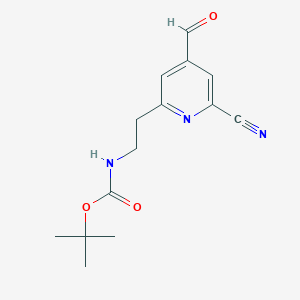
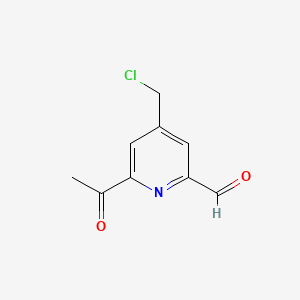
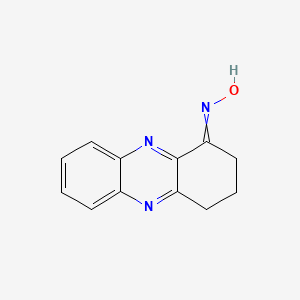
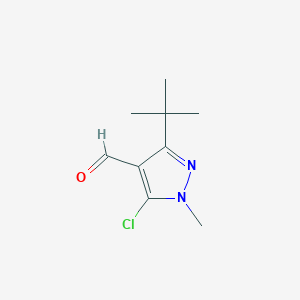
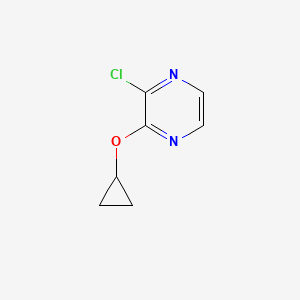

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
